molecular formula C70H74Cl4N8O14 B12431962 PROTAC MDM2 Degrader-4

PROTAC MDM2 Degrader-4

Cat. No.: B12431962
M. Wt: 1393.2 g/mol
InChI Key: QEEHXVDZCBZARJ-ADRSHWTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of PROTAC MDM2 Degrader-4 involves several steps:

For industrial production, the compound is typically prepared in a solution of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80, followed by dilution with deionized water .

Mechanism of Action

PROTAC MDM2 Degrader-4 exerts its effects by inducing the degradation of MDM2. The compound binds to both MDM2 and an E3 ubiquitin ligase, bringing them into proximity. This proximity allows the E3 ligase to ubiquitinate MDM2, marking it for degradation by the proteasome . This degradation leads to the accumulation of wild-type p53 protein, which activates p53 transcriptional activity and induces apoptosis in cancer cells .

Comparison with Similar Compounds

PROTAC MDM2 Degrader-4 is unique compared to other MDM2 inhibitors due to its ability to induce degradation rather than merely inhibiting MDM2. Similar compounds include:

These compounds highlight the versatility and potential of PROTAC technology in targeting oncogenic proteins for degradation.

Properties

Molecular Formula

C70H74Cl4N8O14

Molecular Weight

1393.2 g/mol

IUPAC Name

2-[2-[2-[2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]oxyethoxy]ethoxy]ethyl 2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetate

InChI

InChI=1S/C70H74Cl4N8O14/c1-43(2)95-57-37-53(89-5)23-25-55(57)67-75-63(45-7-15-49(71)16-8-45)65(47-11-19-51(73)20-12-47)81(67)69(87)79-29-27-77(59(83)39-79)41-61(85)93-35-33-91-31-32-92-34-36-94-62(86)42-78-28-30-80(40-60(78)84)70(88)82-66(48-13-21-52(74)22-14-48)64(46-9-17-50(72)18-10-46)76-68(82)56-26-24-54(90-6)38-58(56)96-44(3)4/h7-26,37-38,43-44,63-66H,27-36,39-42H2,1-6H3/t63-,64-,65+,66+/m0/s1

InChI Key

QEEHXVDZCBZARJ-ADRSHWTGSA-N

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5[C@@H]([C@@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.